molecular formula C9H8BrNO3 B13608237 1-(2-Bromo-3-nitrophenyl)propan-2-one

1-(2-Bromo-3-nitrophenyl)propan-2-one

Cat. No.: B13608237
M. Wt: 258.07 g/mol
InChI Key: MQMLUQVPWGMGEX-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-nitrophenyl)propan-2-one is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-nitrophenyl)propan-2-one can be synthesized through a multi-step process involving the bromination and nitration of a suitable precursor. One common method involves the bromination of 1-(2-nitrophenyl)propan-2-one using bromine in the presence of a catalyst, followed by nitration with a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products include 1-(2-amino-3-nitrophenyl)propan-2-one or 1-(2-thio-3-nitrophenyl)propan-2-one.

    Reduction: 1-(2-Amino-3-nitrophenyl)propan-2-one.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Similar Compounds:

Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-(2-bromo-3-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H8BrNO3/c1-6(12)5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3

InChI Key

MQMLUQVPWGMGEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])Br

Origin of Product

United States

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